(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride” can be represented by the canonical SMILES stringC1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl
. This string represents the 2D structure of the molecule. The 3D conformer of the parent compound can also be viewed on PubChem . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 271.76 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 271.0433776 g/mol .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a building block in peptide synthesis, contributing to the understanding of protein interactions and functions within biological systems . Its role in proteomics extends to the development of novel therapeutic peptides that can mimic or inhibit protein-protein interactions, offering potential treatment strategies for various diseases.
Medicinal Chemistry
In medicinal chemistry, (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is explored for its potential to create new drug candidates. Its structure allows for the synthesis of compounds that may interact with biological targets, such as enzymes or receptors, leading to the discovery of new medicines . The compound’s ability to be modified makes it a valuable tool for designing molecules with improved efficacy, selectivity, and pharmacokinetic properties.
Biochemistry
Biochemists employ this compound to study enzyme-catalyzed reactions and metabolic pathways. It can act as an analog or inhibitor of natural substrates, helping to elucidate the mechanisms of enzyme action and regulation . This knowledge is crucial
Safety and Hazards
properties
IUPAC Name |
(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKGWWYBOKXAS-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375849 |
Source
|
Record name | (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331847-09-7, 270063-44-0 |
Source
|
Record name | Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331847-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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